![molecular formula C9H19NO B13286941 2-[(1-Cyclopropylethyl)amino]butan-1-ol](/img/structure/B13286941.png)
2-[(1-Cyclopropylethyl)amino]butan-1-ol
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Overview
Description
2-[(1-Cyclopropylethyl)amino]butan-1-ol is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol It is characterized by the presence of a cyclopropyl group attached to an ethylamino moiety, which is further connected to a butanol backbone
Preparation Methods
The synthesis of 2-[(1-Cyclopropylethyl)amino]butan-1-ol typically involves the reaction of cyclopropyl ethylamine with butanal under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
2-[(1-Cyclopropylethyl)amino]butan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
2-[(1-Cyclopropylethyl)amino]butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-Cyclopropylethyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts unique steric and electronic properties, influencing its binding affinity and reactivity with enzymes and receptors . These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-[(1-Cyclopropylethyl)amino]butan-1-ol can be compared with similar compounds such as:
2-[(1-Cyclopropylethyl)amino]ethanol: This compound has a shorter carbon chain and different reactivity profile.
2-[(1-Cyclopropylethyl)amino]propan-1-ol: It has a similar structure but with a different carbon chain length, affecting its physical and chemical properties.
2-[(1-Cyclopropylethyl)amino]pentan-1-ol: This compound has a longer carbon chain, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific carbon chain length and the presence of the cyclopropyl group, which imparts distinct steric and electronic characteristics .
Biological Activity
2-[(1-Cyclopropylethyl)amino]butan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and case studies that highlight its pharmacological significance.
Structural Overview
Molecular Characteristics:
- Molecular Formula: C₁₃H₁₉NO
- Molecular Weight: 205.30 g/mol
- IUPAC Name: 2-{4-[(1-cyclopropylethyl)amino]phenyl}ethanol
The compound contains both an amine and a hydroxyl group, which contribute to its reactivity and biological interactions. Its structure allows for diverse interactions with various molecular targets, particularly in neurotransmitter systems.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with neurotransmitter receptors. Research suggests that it may influence:
- Neurotransmitter Systems: Potential effects on dopamine and serotonin receptors indicate implications for treating neurological disorders.
- Enzyme Interaction: The compound may alter the activity of specific enzymes, which could be beneficial in therapeutic contexts.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands against structurally similar compounds:
Compound Name | Structural Features | Potential Activity |
---|---|---|
2-{4-[(1-Cyclopropylmethyl)amino]phenyl}ethan-1-ol | Similar amine and phenolic structure | Antimicrobial |
2-{4-[(1-Cyclopropylethyl)amino]phenyl}propan-1-ol | Propanol backbone instead of ethanol | Unknown |
2-{4-[(1-Cyclopropylethyl)amino]phenyl}butan-1-ol | Butanol backbone instead of ethanol | Unknown |
The distinct combination of the cyclopropylethylamino group and the phenylethanol backbone contributes to its unique chemical reactivity and biological properties.
Case Studies and Research Findings
Several studies have documented the biological significance of this compound and its analogs:
Dopamine Receptor Interaction:
Research indicates that derivatives related to this compound may exhibit agonist properties for dopamine receptors, suggesting potential applications in treating Parkinson's disease .
Antimicrobial Activity:
Structural analogs have shown notable antimicrobial effects, indicating that modifications in the cyclopropylethylamine structure could yield compounds with enhanced biological activities .
Antitumor Properties:
Investigations into related compounds have demonstrated antitumor activities through the inhibition of specific kinases involved in cancer progression, suggesting that further exploration of this compound could reveal similar properties .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(1-cyclopropylethylamino)butan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-9(6-11)10-7(2)8-4-5-8/h7-11H,3-6H2,1-2H3 |
InChI Key |
QZWVVXIGMJRNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1CC1 |
Origin of Product |
United States |
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